4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid
Description
4-[4-(4-Carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid is a polyfunctional aromatic compound featuring two carboxylic acid groups and two hydroxyl substituents. The central phenyl ring is substituted at positions 2 and 5 with hydroxyl groups and at position 4 with a 4-carboxyphenyl moiety, while an additional benzoic acid group is appended to the structure. This arrangement confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, material science, and antiviral research .
Properties
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-17-10-16(12-3-7-14(8-4-12)20(25)26)18(22)9-15(17)11-1-5-13(6-2-11)19(23)24/h1-10,21-22H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNWNPNNRFSOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2O)C3=CC=C(C=C3)C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves the following steps:
Aromatization: The initial step involves the bromine/sulphuric acid-mediated aromatization of diethyl succinoylsucinate, followed by hydrolysis.
Hydrolysis: The resulting product undergoes hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives of dihydrocaffeic acid have shown promising radical scavenging capabilities, which could be beneficial in developing formulations aimed at oxidative stress-related diseases . The structural similarity suggests that 4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid may possess comparable antioxidant properties.
Anti-inflammatory Effects
Phenolic compounds often demonstrate anti-inflammatory effects. A study on related phenolic acids revealed their potential in inhibiting inflammatory pathways, which could be leveraged in treating conditions like arthritis and other inflammatory diseases . The specific mechanisms through which these compounds exert their effects are still under investigation, but they hold promise for future therapeutic applications.
Antimicrobial Activity
There is growing evidence that phenolic compounds exhibit antimicrobial properties. Research has shown that structurally similar compounds can effectively inhibit the growth of various bacteria and fungi . This suggests that 4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid may also serve as a potential antimicrobial agent.
Materials Science Applications
Polymer Chemistry
The compound's ability to act as a functional monomer has been explored in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. For example, similar phenolic compounds have been used to improve the performance of epoxy resins .
Nanocomposite Development
Research into nanocomposites has indicated that incorporating phenolic acids can lead to improved mechanical properties and thermal resistance. The unique structure of 4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid may enhance the interaction between the matrix and filler materials, leading to superior composite materials for industrial applications .
Biochemical Applications
Enzyme Inhibition Studies
Studies have shown that phenolic compounds can act as inhibitors for various enzymes, including acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's . The potential of 4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid to inhibit such enzymes warrants further investigation.
Cellular Studies
In vitro studies on similar compounds have demonstrated their ability to modulate cell signaling pathways, potentially influencing cell proliferation and apoptosis . This aspect could be critical for developing new cancer therapies or regenerative medicine strategies.
Case Studies
Mechanism of Action
The mechanism of action of 2’,5’-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,5-Dihydroxyterephthalic Acid (H₂DHTA)
- Structure : Terephthalic acid (1,4-benzenedicarboxylic acid) with hydroxyl groups at positions 2 and 4.
- Key Differences : Unlike the target compound, H₂DHTA lacks the extended aromatic system (e.g., the additional 4-carboxyphenyl group).
- Properties :
- Applications : Used in MOF synthesis for gas storage and catalysis.
4-(2,5-Dihexyloxyphenyl)Benzoic Acid
- Structure : A phenyl ring substituted with hexyloxy groups (positions 2,5) and a benzoic acid group.
- Key Differences : Hexyloxy groups introduce lipophilicity, contrasting with the hydrophilic hydroxyl groups in the target compound.
- Properties :
- Applications : Explored in liquid crystal and organic electronics research.
Antiviral Benzoic Acid Derivatives (Anto et al.)
- Structure : Sulfonamidobenzoic acid derivatives (e.g., compound 4: 2-((4-(N-(4-carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid).
- Key Differences : Sulfonamide and carbamoyl groups replace hydroxyl substituents.
- Biological Activity :
- Significance : Highlights the role of carboxyl/hydroxyl groups in antiviral activity, though sulfonamide derivatives exhibit higher potency.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: A phenylpropanoid with 3,4-dihydroxy and acrylic acid groups.
- Key Differences : Acrylic acid chain vs. benzoic acid in the target compound.
- Properties :
- Applications : Used in food preservation and anti-inflammatory formulations.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Influence on Activity : The hydroxyl groups in the target compound may enhance hydrogen-bonding interactions in biological systems, similar to caffeic acid’s role in antioxidant activity . However, sulfonamide derivatives (e.g., Anto et al.’s compound 4) show superior antiviral efficacy, suggesting that electron-withdrawing groups (e.g., sulfonamide) optimize capsid binding .
- Coordination Chemistry Potential: The dual carboxylic acid and hydroxyl groups in the target compound could enable diverse coordination modes with metals, akin to H₂DHTA in MOFs .
- Synthetic Challenges : Suzuki-Miyaura coupling (used in for related compounds) may require protective groups to prevent side reactions due to multiple reactive sites .
Biological Activity
4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid, a compound belonging to the class of benzoic acids, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
- Molecular Formula : C15H12O4
- Molecular Weight : 256.25 g/mol
The biological activity of 4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may act as an antioxidant and anti-inflammatory agent, impacting oxidative stress and cellular signaling pathways.
Antioxidant Activity
Studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, it has been shown to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored in various studies. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its utility in managing inflammatory conditions .
Enzyme Inhibition
Research indicates that 4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid can inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on alpha-reductase isozymes, which play a role in steroid metabolism .
Study 1: Antioxidant Efficacy
A study investigated the antioxidant efficacy of the compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it exhibited a strong ability to neutralize free radicals, outperforming several known antioxidants .
Study 2: Anti-inflammatory Activity
In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups. The findings support its potential therapeutic application in treating inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
